4-Ethyl-3-methylisoxazol-5-amine
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Overview
Description
The compound 4-Ethyl-3-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various pharmacologically active compounds.
Synthesis Analysis
The synthesis of isoxazole derivatives has been explored in several studies. For instance, the preparation of 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles was achieved by reacting hydroxylamine with ethyl α-ethoxymethylenecyanoacetate or α-ethoxymethylenemalononitrile, respectively . Another study reported the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones was used to construct 4-aminomethylidene isoxazolone derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, as demonstrated by the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, which was confirmed by various spectroscopic methods including IR, NMR, and mass spectrometry . The structure of isoxazole derivatives is crucial for their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives exhibit a range of chemical reactivities. For example, 5-aminoisoxazoles were found to be unstable towards bases, undergoing ring cleavage at the nitrogen-oxygen bond . The photolysis of 2-arylisoxazol-5(2H)-ones in amines can lead to the formation of ketenes and carbenes . Furthermore, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles have been studied, yielding addition and/or addition-elimination products .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and π-interactions that contribute to the stability of the molecular layers . These properties are important for understanding the material's behavior in different environments and its potential applications.
Scientific Research Applications
For example, one study reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst . This method has advantages of easier work-up, mild reaction condition, high yields, and shorter reaction time .
Another study investigated the synthesis of 3-Methyl-4-arylmethylene Isoxazole-5 (4H)-ones through Organic Photoredox Catalysis and their larvicidal activity . The reactions occur through organic photoredox catalysis .
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQKXIAKMNHYEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536622 |
Source
|
Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methylisoxazol-5-amine | |
CAS RN |
91084-67-2 |
Source
|
Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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